

# Commercial Suppliers and Technical Guide for H-N-Me-DL-Ala-OH

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## Compound of Interest

Compound Name: *H-N-Me-DL-Ala-OH*

Cat. No.: *B554873*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**H-N-Me-DL-Ala-OH**, scientifically known as N-Methyl-DL-alanine, is a non-proteinogenic  $\alpha$ -amino acid. It is a derivative of the amino acid alanine where a methyl group has replaced one of the hydrogens on the  $\alpha$ -amino group. This structural modification confers unique properties, making it a valuable building block in medicinal chemistry and drug development. The introduction of the N-methyl group can enhance the metabolic stability of peptides by increasing resistance to enzymatic degradation, improve membrane permeability, and influence the conformational properties of peptide-based therapeutics. This guide provides a comprehensive overview of the commercial availability of **H-N-Me-DL-Ala-OH**, detailed experimental protocols for its use, and a look into a relevant biological signaling pathway.

## Commercial Availability of H-N-Me-DL-Ala-OH

A variety of chemical suppliers offer **H-N-Me-DL-Ala-OH**, typically with purities of 98% or higher. The compound is generally available as a white to off-white crystalline powder. Below is a summary of offerings from several prominent commercial suppliers.

Supplier	Product Name	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	N-Methyl-DL-alanine	M0506	≥98% (TLC)	Product Discontinued
Fisher Scientific	N-Methyl-DL-alanine, 98%	AAH6528714	98%	25 g
AAH6528722	98%	100 g		
Biosynth	N-Methyl-DL-alanine	FM48853	-	Inquire for details
Chem-Impex	N-Methyl-DL-alanine	-	≥ 98% (NMR)	Inquire for details
BenchChem	H-N-Me-DL-Ala-OH	B554873	-	Inquire for details
MedChemExpress	H-N-Me-DL-Ala-OH	HY-W016141	>98%	100 mg, 1 g, 5 g, 10 g, 25 g, 50 g, 100 g
United States Biological	N-Methyl-DL-alanine	240062	98+%	Inquire for details

## Experimental Protocols

### Synthesis of N-Methyl-DL-alanine from DL-Alanine

A common laboratory-scale synthesis of N-Methyl-DL-alanine involves the reductive amination of pyruvate with methylamine, or the direct methylation of alanine. A classical approach involves the reaction of  $\alpha$ -bromopropionic acid with methylamine.<sup>[1]</sup>

Materials:

- $\alpha$ -bromopropionic acid
- Concentrated aqueous methylamine solution

- Methanol
- Ether
- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- Ice bath
- Rotary evaporator

Procedure:

- In a suitable reaction vessel, chill a concentrated aqueous solution of methylamine in an ice bath.
- Slowly add  $\alpha$ -bromopropionic acid to the chilled methylamine solution with constant stirring. The reaction is exothermic and should be controlled to prevent excessive temperature increase.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several days to ensure the completion of the reaction.
- Concentrate the reaction mixture under reduced pressure using a rotary evaporator to a smaller volume.
- Filter the concentrated solution to remove any solid byproducts.
- To the filtrate, add methanol to precipitate the crude N-Methyl-DL-alanine.
- Cool the mixture in a refrigerator to maximize precipitation.
- Collect the crystals by suction filtration and wash them with cold methanol and then with ether.
- For further purification, the crude product can be recrystallized from a water-methanol mixture. Dissolve the crude product in a minimal amount of hot water, and then add

methanol to induce recrystallization upon cooling.

- Dry the purified crystals under vacuum.

## Incorporation of N-Methyl-DL-alanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a peptide chain using solid-phase peptide synthesis (SPPS) requires specific coupling reagents to overcome the steric hindrance of the N-methyl group.<sup>[2][3]</sup> This protocol outlines a general procedure using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-protected amino acids, including Fmoc-N-Me-DL-Ala-OH
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Piperidine solution in DMF (e.g., 20%)
- Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
- Cold diethyl ether
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for at least 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine solution in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling (for standard amino acids):
  - In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (3 equivalents), and DIEA (6 equivalents) in DMF.
  - Add the activated amino acid solution to the resin and shake for 1-2 hours.
  - Wash the resin with DMF.
- Coupling of Fmoc-N-Me-DL-Ala-OH:
  - Due to the increased steric hindrance, the coupling of N-methylated amino acids often requires longer reaction times or double coupling.
  - Activate Fmoc-N-Me-DL-Ala-OH using the same procedure as for standard amino acids (3 eq. amino acid, 3 eq. HATU, 6 eq. DIEA in DMF).
  - Add the activated solution to the resin and shake for 2-4 hours.
  - Monitor the coupling completion using a ninhydrin test (for primary amines) or a bromophenol blue test (for secondary amines). If the coupling is incomplete, repeat the coupling step.
- Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
- Cleavage and Deprotection:
  - Wash the resin with DCM and dry it.

- Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

## Amino Acid Transport Assay

N-Methyl-DL-alanine can be used to study the specificity and kinetics of amino acid transporters. A common method involves competitive binding assays using a radiolabeled natural amino acid.[\[4\]](#)[\[5\]](#)

Materials:

- Cell line expressing the amino acid transporter of interest
- Cell culture medium and reagents
- Radiolabeled amino acid (e.g., [ $^3\text{H}$ ]-L-alanine)
- **H-N-Me-DL-Ala-OH** (as a competitor)
- Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
- Scintillation counter and scintillation fluid
- Multi-well cell culture plates

Procedure:

- Cell Culture: Seed the cells in a multi-well plate and grow them to a confluent monolayer.

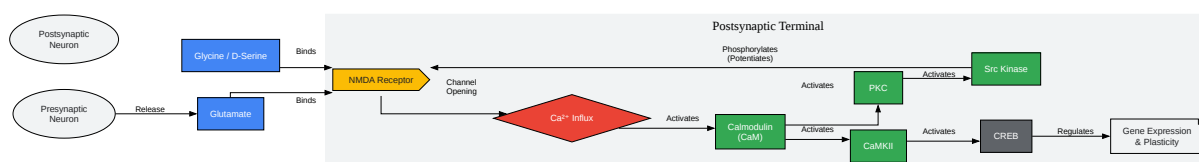
- Preparation of Solutions: Prepare a stock solution of the radiolabeled amino acid in uptake buffer. Prepare a series of concentrations of **H-N-Me-DL-Ala-OH** in the same buffer.
- Assay Initiation:
  - Wash the cell monolayer with pre-warmed uptake buffer.
  - Add the uptake buffer containing the fixed concentration of the radiolabeled amino acid and varying concentrations of **H-N-Me-DL-Ala-OH** to the cells.
  - Include control wells with only the radiolabeled amino acid (for total uptake) and wells with a high concentration of a known inhibitor (for non-specific uptake).
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
- Assay Termination:
  - Rapidly aspirate the uptake solution.
  - Wash the cells quickly with ice-cold uptake buffer to stop the transport process and remove extracellular radiolabel.
- Cell Lysis and Scintillation Counting:
  - Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
  - Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
  - Plot the specific uptake of the radiolabeled amino acid as a function of the concentration of **H-N-Me-DL-Ala-OH**.

- Determine the IC<sub>50</sub> value of **H-N-Me-DL-Ala-OH** for the inhibition of the radiolabeled amino acid transport.

## Signaling Pathway and Visualization

While **H-N-Me-DL-Ala-OH** itself is not a direct modulator of a specific signaling pathway in the same way a neurotransmitter is, its structural similarity to D-alanine and its use in neuroscience research suggest a potential interaction with pathways involving amino acid receptors. A relevant pathway to consider is the N-methyl-D-aspartate (NMDA) receptor signaling cascade, which is crucial for synaptic plasticity, learning, and memory.[6][7][8] The NMDA receptor is a glutamate-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.

Below is a DOT language script to generate a diagram of a simplified NMDA receptor signaling pathway.



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Caption: Simplified NMDA Receptor Signaling Pathway.

This guide provides a foundational understanding of **H-N-Me-DL-Ala-OH** for researchers and professionals in drug development. The information on commercial suppliers, detailed experimental protocols, and a relevant signaling pathway should facilitate its effective use in the laboratory.



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